Rhodanine, 3-(o-tolyl)-
Overview
Description
“Rhodanine, 3-(o-tolyl)-” is an organic compound. Rhodanine is a 5-membered heterocyclic organic compound possessing a thiazolidine core . It was discovered in 1877 by Marceli Nencki .
Synthesis Analysis
Rhodanines can be prepared by the reaction of carbon disulfide, ammonia, and chloroacetic acid . Some rhodanine derivatives have been synthesized and investigated for their antibacterial activity against gram-positive bacteria . A series of rhodanine-3-acetic acid derivatives were synthesized .Molecular Structure Analysis
The molecular formula of “Rhodanine, 3-(o-tolyl)-” is C10H9NOS2. The structure–activity relationship of rhodanine derivatives has been discussed .Chemical Reactions Analysis
Rhodanine derivatives have been synthesized and evaluated for their antibacterial activity .Physical And Chemical Properties Analysis
The molecular weight of “Rhodanine, 3-(o-tolyl)-” is 223.3 g/mol.Scientific Research Applications
Antibacterial Activity
Rhodanine derivatives have been synthesized and investigated for their antibacterial activity against gram-positive bacteria, including multidrug-resistant clinical isolates. For instance, a derivative with a MIC of 2 μg/mL showed comparable activity to standard drugs like norfloxacin against S. aureus .
Antimicrobial Properties
Derivatives bearing rhodanine-3-fatty acid moieties have been analyzed for their antimicrobial activities against various gram-positive as well as gram-negative bacteria. A compound with a rhodanine-3-pentanoic acid displayed potent activity against MRSA with a MIC of 2 µg/mL .
Synthesis Methods
Rhodanine and its derivatives are known for their wide spectrum of biological activities, leading to a demand for diverse synthesis methods. A green catalyst approach using EtOAc-dispersed magnetic nanoparticles (DMNPs) of γ-Fe2O3 has been utilized for the rapid three-component synthesis of rhodanine skeletons .
Biological Assessment
Rhodanine-linked benzenesulfonamide derivatives have been synthesized and screened for their inhibitory action against human carbonic anhydrase isoforms, which are relevant in physiological processes .
Mechanism of Action
Target of Action
Rhodanine derivatives have been found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . PRL-3 is a protein that plays a crucial role in cell migration and invasion, particularly in the context of cancer .
Mode of Action
It is known that rhodanine derivatives are electrophilic and potentially reactive due to the exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring . This allows for possible Michael addition of the nucleophilic protein residues to the exocyclic double bond , which could explain their inhibitory activity against PRL-3 .
Biochemical Pathways
Given its inhibitory activity against prl-3, it can be inferred that it may impact pathways related to cell migration and invasion .
Result of Action
Rhodanine derivatives, such as Rhodanine, 3-(o-tolyl)-, have been found to inhibit the migration and invasion of PRL-3 overexpressing colon cancer cells . This suggests that they may have potential therapeutic applications in the treatment of certain types of cancer.
Safety and Hazards
Future Directions
Rhodanine derivatives have been the subject of considerable levels of interest because of their wide range of pharmaceutical applications . They have been used as antimicrobial , antiviral , antitubercular , anti-inflammatory , antidiabetic , and antitumor agents . The increasing levels of resistance exhibited by bacterial pathogens toward antibiotic agents have been well documented in recent years, with particular emphasis on Gram-positive and Gram-negative bacteria from ambulatory and hospitalized patients . Therefore, it is imperative to discover new classes of antibiotics . Rhodanine-3-acetic acid was prepared by Körner in 1908 and since that time, it has been prepared and studied as a potential antimycobacterial .
properties
IUPAC Name |
3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHQDWJIHNEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CSC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178112 | |
Record name | Rhodanine, 3-(o-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodanine, 3-(o-tolyl)- | |
CAS RN |
23522-37-4 | |
Record name | 3-(2-Methylphenyl)-2-thioxo-4-thiazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23522-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-o-Tolylrhodanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023522374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159049 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Rhodanine, 3-(o-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(o-Tolyl)rhodanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-O-TOLYLRHODANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQH34E4CSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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